molecular formula C11H13BrO B3196826 2-Bromo-4'-ethylpropiophenone CAS No. 100125-88-0

2-Bromo-4'-ethylpropiophenone

Cat. No.: B3196826
CAS No.: 100125-88-0
M. Wt: 241.12 g/mol
InChI Key: LHNIZFOPIIXWPB-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and the Chemical Industry

The importance of 2-Bromo-4'-ethylpropiophenone in the chemical field lies primarily in its role as a versatile intermediate for organic synthesis. indiamart.com It is a key building block used in the production of more complex organic molecules, including pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. indiamart.com The industrial-grade compound, which can be a powder or liquid, is typically produced through large-scale synthesis with precise control over reaction parameters to achieve high purity and yield. indiamart.com

The reactivity of this compound is central to its utility. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles in substitution reactions. This allows for the introduction of different functional groups into the molecule. Furthermore, the carbonyl group can undergo reactions such as reduction to an alcohol, and the ethyl group on the benzene (B151609) ring can be oxidized. This chemical versatility makes it a valuable precursor in multi-step synthetic pathways.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 100125-88-0
Molecular Formula C₁₁H₁₃BrO nih.gov
Molecular Weight 241.12 g/mol nih.gov
IUPAC Name 2-bromo-1-(4-ethylphenyl)propan-1-one nih.gov
Synonyms 2-Bromo-4-ethylpropiophenone, 2-Bromo-1-(4-ethylphenyl)-1-propanone nih.gov
Computed XLogP3 3.6 nih.gov

| Appearance | Powder or liquid indiamart.com |

Overview of Research Trajectories and Key Areas of Investigation

Research involving this compound is primarily focused on its application in synthetic chemistry. A significant area of investigation is its use as a precursor in the synthesis of novel organic compounds. For instance, its structural analogue, 2-bromo-4-methylpropiophenone, is utilized as an intermediate in the creation of compounds with potential biological activities, such as analgesics, sedatives, and anticonvulsants. chemicalbook.com This suggests that this compound could be a key component in the discovery and development of new therapeutic agents.

Another key trajectory of research involves the optimization of its synthesis. prepchem.com Efficient and high-yield synthetic routes are crucial for its application in both laboratory and industrial settings. One documented laboratory-scale synthesis involves the bromination of 4'-ethylpropiophenone. prepchem.com This precursor is itself prepared via the reaction of 4-ethylbenzoyl chloride with diethylcadmium (B3343991). prepchem.com An alternative synthetic approach involves a two-step process starting from ethylbenzene (B125841), using aluminum trichloride (B1173362) and bromine. lookchem.com These investigations aim to provide reliable and scalable methods for producing this important chemical intermediate.

Table 2: Synthesis of this compound

Precursor(s) Reagents Key Conditions Reference
4'-Ethylpropiophenone Pyrrolidinone hydrotribromide, Tetrahydrofuran The mixture is heated under reflux with stirring. prepchem.com
Ethylbenzene Aluminum trichloride (AlCl₃), Bromine (Br₂) Multi-step reaction in petroleum ether. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIZFOPIIXWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Pathways of 2 Bromo 4 Ethylpropiophenone

Established Synthetic Routes from 4'-Ethylpropiophenone

The most common precursor for the synthesis of 2-bromo-4'-ethylpropiophenone is 4'-ethylpropiophenone. The primary method involves the direct bromination at the alpha-position of the ketone.

Bromination using Elemental Bromine

The direct use of elemental bromine (Br₂) is a traditional method for the α-bromination of ketones.

The bromination of 4'-ethylpropiophenone with elemental bromine is often carried out in a suitable solvent. Glacial acetic acid is a commonly employed solvent for this reaction. The process involves dissolving 4'-ethylpropiophenone in glacial acetic acid, followed by the addition of bromine. The reaction mixture is then stirred at room temperature until the bromination is complete. The use of a solvent helps to control the reaction rate and dissipate the heat generated.

The bromination of ketones is an exothermic reaction, and careful temperature control is crucial to prevent side reactions, such as polybromination or degradation of the starting material and product. Maintaining a controlled temperature, for instance between 25-30°C, is important for the selective formation of the desired monobrominated product.

Alternative Brominating Reagents and Methods

Due to the hazardous nature of elemental bromine, several alternative brominating agents and methods have been developed to provide safer and more selective routes to this compound. sci-hub.se

A widely used and safer alternative to elemental bromine is the in-situ generation of bromine from hydrobromic acid (HBr) using an oxidizing agent like hydrogen peroxide (H₂O₂). bbgate.comnih.gov This method is considered more environmentally friendly. nih.govacsgcipr.org

The reaction typically involves treating 4'-ethylpropiophenone with aqueous hydrobromic acid, followed by the slow, dropwise addition of hydrogen peroxide. bbgate.com The reaction is often carried out in a solvent such as acetonitrile (B52724). nih.gov The temperature must be carefully controlled, often below 65°C, to manage the exothermicity of the reaction. bbgate.com Slow addition of the oxidizing agent is critical to prevent a runaway reaction. After the reaction is complete, the mixture is often neutralized with a base like sodium bicarbonate to isolate the product. bbgate.com This method can provide high yields of the desired product.

Table 1: Synthesis of α-Monobromo Ketones using H₂O₂/HBr System nih.gov

Starting Alcohol Product Yield (%)

Note: This table is illustrative of the general method's effectiveness for synthesizing bromo ketones from secondary alcohols, a reaction class that includes the formation of this compound from its corresponding alcohol precursor, which would then be oxidized.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of ketones. commonorganicchemistry.comwikipedia.org The reaction can be initiated by acid catalysis or radical pathways. wikipedia.org For α-bromination of carbonyl compounds, the reaction of enolates, enol ethers, or enol acetates with NBS is often preferred due to high yields and fewer side products. wikipedia.org The reaction is typically carried out in a solvent like carbon tetrachloride (CCl₄) and may require a radical initiator such as AIBN or benzoyl peroxide, or irradiation. wikipedia.orglibretexts.org

Pyrrolidinone hydrotribromide is another alternative brominating agent that can be used for the synthesis of this compound. prepchem.com In one documented procedure, 4'-ethylpropiophenone is dissolved in tetrahydrofuran, and then pyrrolidinone and pyrrolidinone hydrotribromide are added. prepchem.com The mixture is heated to reflux, during which it gradually decolorizes and pyrrolidinone hydrobromide precipitates. prepchem.com The reaction is typically complete within an hour. prepchem.com

Table 2: Comparison of Alternative Brominating Agents

Reagent Advantages Common Solvents
HBr/H₂O₂ Safer than Br₂, "Green" oxidant (water is the byproduct) nih.govacsgcipr.org Acetonitrile nih.gov
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂, selective commonorganicchemistry.comwikipedia.org Carbon Tetrachloride (CCl₄) wikipedia.org

Optimization Strategies for Synthetic Yield and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing the yield and ensuring the purity of the final product. Key strategies involve meticulous control over reaction parameters and careful consideration of the processing approach.

The stoichiometry of the reactants plays a critical role in the selective synthesis of this compound. A common approach involves the bromination of 4'-ethylpropiophenone. Controlling the molar ratio of the precursor to the brominating agent is essential to prevent over-bromination and the formation of undesired byproducts. scientificupdate.com For instance, a 1:1 molar ratio of 4'-ethylpropiophenone to the brominating agent is often targeted for optimal results. In some documented procedures, a slight excess of the brominating agent, such as a 1:1.3 molar ratio of 4'-methylpropiophenone (B145568) to hydrobromic acid, has been used to achieve high yields in similar reactions.

One specific method details the use of pyrrolidinone hydrotribromide as the brominating agent. In this synthesis, 34.8 g of 4'-ethylpropiophenone is reacted with 114 g of pyrrolidinone hydrotribromide. prepchem.comprepchem.com This highlights the importance of precise measurement and control of reactants to guide the reaction towards the desired mono-brominated product.

The corrosive nature of the reagents used in bromination reactions necessitates careful selection of reactor materials. Bromine and hydrobromic acid (HBr) are highly corrosive and can attack many metals. shethgroupofindustries.com The use of glass-lined reactors or reactors made from highly resistant alloys like Inconel is common in industrial settings handling such chemicals. shethgroupofindustries.com

To prevent corrosion and potential contamination of the reaction mixture, components that come into direct contact with the reactants must be inert. For laboratory-scale synthesis, the use of a top stirrer with Teflon-coated blades is a key optimization to avoid corrosion from HBr. Teflon (PTFE) is highly resistant to chemical attack from bromine and its acidic byproducts, ensuring the integrity of the reaction setup and the purity of the product. shethgroupofindustries.com

The choice between continuous and batch processing can significantly impact the synthesis of this compound in terms of safety, scalability, and efficiency.

Batch Processing: This traditional method involves combining all reactants in a single vessel and allowing the reaction to proceed for a set time. labmanager.com It is well-suited for smaller-scale synthesis and allows for careful, stepwise addition and monitoring. labmanager.com However, scaling up batch reactions can present challenges related to heat and mass transfer, and the handling of large quantities of hazardous materials can pose safety risks. labmanager.comresearchgate.net

Continuous Processing (Flow Chemistry): In a continuous flow process, reactants are constantly fed into a reactor, and the product is continuously removed. stolichem.com This approach offers several advantages for bromination reactions, which can be highly exothermic. researchgate.netresearchgate.net Key benefits include:

Enhanced Safety: Smaller reaction volumes at any given time minimize the risks associated with hazardous or exothermic reactions. labmanager.comstolichem.com

Improved Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and consistent product quality. labmanager.compublish.csiro.au

Efficient Scalability: Scaling up production often simply requires running the process for a longer duration or using parallel reactors, rather than redesigning the entire setup. labmanager.comstolichem.com

For industrial production of similar compounds, continuous flow processes are often preferred to ensure high yield, purity, and safety. The use of microreactors in continuous flow setups can further enhance transport processes, leading to higher conversion rates and better selectivity. researchgate.net

Precursor Synthesis of 4'-Ethylpropiophenone

The availability of high-purity 4'-ethylpropiophenone is a prerequisite for the successful synthesis of its brominated derivative. cymitquimica.com One established method for its preparation involves the use of an organocadmium reagent. prepchem.comgeeksforgeeks.org

This process begins with the formation of an organocadmium reagent, specifically diethylcadmium (B3343991). Organocadmium compounds are generally prepared through transmetalation or an exchange reaction. wikipedia.org A common procedure involves reacting a Grignard reagent with a cadmium salt. geeksforgeeks.orglscollege.ac.in

In a specific example, diethylcadmium is prepared from 63 g of ethyl bromide, 13.8 g of magnesium, and 53 g of cadmium chloride. prepchem.com The ethyl bromide first reacts with magnesium to form the Grignard reagent, ethylmagnesium bromide. This is then reacted with cadmium chloride to produce diethylcadmium. geeksforgeeks.orgwikipedia.orglscollege.ac.in

Table 1: Reactants for Diethylcadmium Synthesis

Reactant Quantity
Ethyl Bromide 63 g
Magnesium 13.8 g

Note: Data sourced from a specific synthetic procedure. prepchem.com

Once the diethylcadmium is prepared, it is reacted with 4-ethylbenzoyl chloride to yield 4'-ethylpropiophenone. prepchem.com Organocadmium reagents are known to be effective for the synthesis of ketones from acyl chlorides because they are less nucleophilic than the corresponding Grignard reagents, which helps to prevent the reaction from proceeding to form a tertiary alcohol. wikipedia.orglscollege.ac.in

The synthesis involves suspending the prepared diethylcadmium in benzene (B151609) and adding a solution of 48.7 g of 4-ethylbenzoyl chloride, which can be synthesized from 4-ethylbenzoic acid and thionyl chloride. prepchem.comprepchem.com The reaction is initially cooled and then heated to reflux. prepchem.com After workup and purification by distillation, this method yields virtually pure 4'-ethylpropiophenone. prepchem.com

Table 2: Reactants for 4'-Ethylpropiophenone Synthesis

Reactant Quantity
4-Ethylbenzoyl Chloride 48.7 g
Diethylcadmium Prepared from reactants in Table 1

Note: Data sourced from a specific synthetic procedure. prepchem.com

An alternative and more common laboratory and industrial method for synthesizing 4'-ethylpropiophenone is the Friedel-Crafts acylation of ethylbenzene (B125841) with a propionylating agent like propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. cymitquimica.comorganic-chemistry.orgjk-sci.com

Industrial Production Methodologies and Considerations

The industrial-scale synthesis of this compound is primarily an extension of laboratory methods, with significant considerations for safety, cost-effectiveness, scalability, and waste management. The transition from bench-scale synthesis to large-scale production necessitates the optimization of reaction conditions and the selection of appropriate technologies to ensure high yield, purity, and process efficiency.

The principal synthetic route involves the α-bromination of 4'-ethylpropiophenone. Industrial methodologies focus on the choice of brominating agent, reaction medium, and process type—either traditional batch production or modern continuous flow synthesis.

Batch Production Methodologies

Batch reactors are a conventional approach for chemical synthesis. In the context of producing this compound, this involves reacting large quantities of 4'-ethylpropiophenone with a brominating agent in a suitable solvent within a large, enclosed vessel.

Brominating Agents in Batch Synthesis

The choice of brominating agent is a critical factor, influencing safety, cost, and environmental impact.

Elemental Bromine (Br₂): Direct bromination using liquid bromine is a common and effective method. It is typically carried out in a solvent like chloroform (B151607) or acetic acid. google.com While this method can provide high yields, the handling of highly corrosive and toxic liquid bromine on an industrial scale presents significant safety hazards, requiring specialized containment protocols and equipment. google.com The reaction also generates hydrogen bromide (HBr) as a corrosive byproduct, which requires neutralization and disposal, adding to the process cost and environmental burden. researchgate.net

Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂): This system generates bromine in situ, offering a safer and more environmentally friendly approach by avoiding the storage and handling of large quantities of liquid bromine. The reaction is typically performed in a biphasic solvent system. Although this method reduces volatile bromine emissions, the yields may be moderate, and the process requires post-treatment for the recovery of bromide ions, which can be costly.

A comparative analysis of different bromination methods for a related compound, 2-bromo-3'-chloropropiophenone, provides insights into the potential yields and characteristics applicable to the industrial synthesis of this compound.

Table 1: Comparison of Batch Bromination Methods for a Propiophenone (B1677668) Derivative

Parameter Molecular Bromine (Batch) NaBr/H₂O₂ (Batch)
Yield 72–80% ~75%
Safety Significant risks due to handling liquid bromine. Improved safety by generating bromine in situ.
Environmental Impact Generates HBr byproduct. researchgate.net Reduced volatile Br₂ emissions.

Data based on the synthesis of 2-bromo-3'-chloropropiophenone.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a superior technology for the industrial production of α-bromoketones, including this compound. This methodology involves pumping the reactants through a network of tubes or microreactors, where the reaction occurs. This approach offers several advantages over traditional batch processing.

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling hazardous materials like bromine.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.

Scalability: Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is more straightforward than scaling up batch reactors.

Process Automation and Control: Flow systems can be easily automated for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality.

In a continuous flow system for the bromination of a propiophenone derivative, the substrate and bromine are mixed in a T-piece and then passed through a coiled tubular reactor. The reaction is rapidly quenched in-line to prevent the formation of byproducts. This method has demonstrated significantly higher yields and shorter reaction times compared to batch processes.

Table 2: Comparison of Flow vs. Batch Bromination for a Propiophenone Derivative

Parameter Flow System Batch System
Yield 84–96% 72–80%
Reaction Time 10 minutes 30–60 minutes
Solvent Consumption 40% reduction Higher
Scalability Linear scale-up Limited by vessel size

Data based on the synthesis of 2-bromo-3'-chloropropiophenone.

Economic and Environmental Considerations

The choice of an industrial production methodology is heavily influenced by economic and environmental factors.

Cost Analysis: While elemental bromine is a cheaper raw material, the associated costs for safety infrastructure and waste disposal can be substantial. researchgate.netsmolecule.com Safer alternatives like NBS are more expensive upfront. smolecule.com Continuous flow processes, although requiring an initial investment in specialized equipment, can lead to long-term cost savings through higher yields, reduced waste, and lower energy consumption.

Waste Management and Green Chemistry: The generation of HBr as a byproduct in bromination reactions is a significant environmental concern. researchgate.net Industrial processes are increasingly focused on green chemistry principles, such as the in situ generation of brominating agents and the recycling of byproducts. For instance, the HBr generated can be captured and re-oxidized to bromine, creating a closed-loop system that minimizes waste. The adoption of continuous flow technology also aligns with green chemistry goals by reducing solvent usage and improving energy efficiency.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Ethylpropiophenone

Fundamental Reactivity Derived from Bromine Atom and Carbonyl Group

2-Bromo-4'-ethylpropiophenone is an aromatic ketone characterized by a propiophenone (B1677668) structure with a bromine atom at the alpha (α) position and an ethyl group at the para (4') position of the phenyl ring. Its chemical reactivity is primarily dictated by the interplay between the carbonyl group and the adjacent bromine atom.

Electrophilic Character and Susceptibility to Nucleophilic Attack

The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon-bromine bond. This inductive effect polarizes the C-Br bond, increasing the electron deficiency at the α-carbon. nih.gov This heightened electrophilicity makes the α-carbon a prime target for nucleophilic attack. nih.govfiveable.me Nucleophiles can readily displace the bromide ion in a nucleophilic substitution reaction. cymitquimica.com

The carbonyl carbon itself is also an electrophilic center and can be attacked by nucleophiles. However, the α-bromo substitution enhances the reactivity at the α-carbon, making it a more favorable site for many nucleophilic reactions. nih.gov The reactivity of α-haloketones like this compound is a result of the combined electronic effects of the carbonyl group and the halogen. nih.gov

Table 1: Key Reactive Sites in this compound

Reactive SiteNatureCommon Reactions
α-CarbonElectrophilicNucleophilic Substitution
Carbonyl CarbonElectrophilicNucleophilic Addition
α'-HydrogensAcidicEnolate Formation

Role as a Substrate in Reduction Reactions

α-Halo ketones can be reduced, leading to the removal of the halogen atom and the formation of an enolate intermediate. wikipedia.org This process can be initiated by one-electron or two-electron reducing agents. wikipedia.org The resulting enolates are versatile intermediates in organic synthesis and can participate in various reactions, including alkylation and aldol (B89426) condensations. wikipedia.org The reduction of α-bromoketones can also be achieved using hydrogen bromide, where the mechanism is the reverse of the bromination of a ketone. acs.orgacs.org

Role as a Substrate in Oxidation Reactions

While the primary reactivity of α-bromoketones involves reactions at the electrophilic centers, they can also be involved in oxidative processes. For instance, the synthesis of α-bromoketones can be achieved through the direct oxidative bromination of ketones using reagents like hydrogen peroxide and hydrobromic acid. google.com In some cases, α-bromo ketones can undergo dehydrobromination upon treatment with a base to form α,β-unsaturated ketones, which is an oxidation of the carbon framework. pressbooks.pub

Mechanisms of α-Bromination in Ketones

The synthesis of this compound typically involves the α-bromination of 4'-ethylpropiophenone. This reaction can proceed through either an acid-catalyzed or base-mediated pathway. nih.gov

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by tautomerization to form an enol intermediate. pressbooks.pubyoutube.com The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide. pressbooks.pubyoutube.com The rate of this reaction is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration, indicating that enol formation is the rate-determining step. pressbooks.pub

In base-mediated α-bromination, a base removes a proton from the α-carbon to form an enolate ion. The enolate then acts as a nucleophile, attacking a bromine molecule to yield the α-brominated product.

The most common method for the synthesis of similar α-bromoketones involves the bromination of the corresponding ketone using bromine (Br₂) or hydrobromic acid (HBr) under controlled conditions. For instance, the α-bromination of 4-methylpropiophenone has been carried out using excess bromine in glacial acetic acid. chemicalbook.com

Table 2: Comparison of α-Bromination Mechanisms

MechanismCatalyst/ReagentKey IntermediateRate-Determining Step
Acid-CatalyzedAcid (e.g., HBr, Acetic Acid)EnolEnol Formation
Base-MediatedBase (e.g., OH⁻)EnolateEnolate Formation

Stereochemical Considerations and Enantioselective Synthesis

When the α-carbon of a ketone is prochiral, as is the case with 4'-ethylpropiophenone, its bromination creates a new stereocenter, leading to the possibility of enantiomers. The stereochemistry of α-haloketones has been a subject of study, particularly in cyclic systems. acs.orgacs.org The preferred conformation of an α-halo ketone is often a cisoid arrangement where the halogen and carbonyl group are in the same plane to minimize steric hindrance. wikipedia.org

The "α-axial haloketone rule" is a principle used to predict the stereochemistry of chiral ketones based on the sign of the Cotton effect in their optical rotatory dispersion (ORD) and circular dichroism (CD) spectra. slideshare.net This rule is particularly applicable to ketosteroids with an axial halogen at the α-position. slideshare.net

Achieving enantioselective synthesis of α-haloketones is an area of active research. Organocatalysis has been explored for the asymmetric synthesis of α-halo carbonyl compounds. wikipedia.org For example, an acid chloride can be converted to an α-halo ester enantioselectively using a strong base, a bromine source, and a proline- and quinine-based organocatalyst. wikipedia.org Such principles could potentially be applied to the enantioselective synthesis of this compound.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Role in Pharmaceutical Synthesis Research

In the pharmaceutical sector, 2-Bromo-4'-ethylpropiophenone serves as an important intermediate for the synthesis of more complex molecules with potential biological activity. indiamart.comindiamart.com Its structure is a valuable scaffold for developing active pharmaceutical ingredients (APIs).

Building Block for Complex Organic Molecules

The distinct structure of this compound makes it a valuable building block for creating intricate organic molecules. indiamart.com The bromine atom's position enhances the compound's electrophilicity, rendering it highly reactive in nucleophilic substitution and coupling reactions. This reactivity is crucial for introducing necessary functional groups and extending the carbon skeleton, which is a fundamental aspect of synthesizing complex pharmaceutical compounds.

Precursor in the Synthesis of Potential Therapeutic Agents

This compound is a precursor in the synthesis of molecules designed as potential therapeutic agents. indiamart.com Its utility lies in its ability to participate in reactions that form the core structures of various classes of drugs.

Synthesis of Benzodiazepine (B76468) Derivatives

Benzodiazepines are a major class of therapeutic agents with anxiolytic, anticonvulsant, and sedative properties. scielo.brjyoungpharm.org The synthesis of 1,4-benzodiazepine (B1214927) derivatives can be achieved through various routes, including the condensation of o-phenylenediamines with α-haloketones or via the alkylation of benzodiazepine enolates. jyoungpharm.orgresearchgate.netnih.gov The chemical reactivity of α-bromo ketones, such as this compound, makes them suitable starting materials for constructing the heterocyclic benzodiazepine ring system.

Pathways to Analgesic and Anticonvulsant Compounds

Research into new analgesic (pain-relieving) and anticonvulsant (seizure-preventing) agents is a significant area of pharmaceutical development. mdpi.commdpi.com The synthesis of novel compounds for these purposes often involves building blocks that can be readily modified. α-Bromo ketones are known precursors in the synthesis of various compounds evaluated for these properties. chemicalbook.comguidechem.com For instance, the synthesis of certain semicarbazone derivatives has been shown to yield compounds with significant anticonvulsant activity. nih.gov The reactive nature of this compound makes it a candidate for inclusion in synthetic pathways targeting new molecules with potential analgesic and anticonvulsant effects.

Functional Group Transformations and Derivatization Reactions

This compound's value in organic synthesis is underscored by its capacity to undergo a variety of functional group transformations and derivatization reactions. chemicalbook.com As an α-bromo ketone, its chemical behavior is well-characterized, allowing for its strategic use in synthesis. The reactivity of its functional groups serves as a key tool for producing diverse compounds. chemicalbook.com

Reaction TypeDescription
Favorskii Rearrangement An α-halo ketone can be transformed into a carboxylic acid derivative, such as an ester, through rearrangement upon treatment with a base. This reaction alters the carbon framework of the molecule. safrole.com
Halogen Exchange The bromine atom can be substituted with another halogen, like iodine or fluorine, through nucleophilic substitution or metal-halogen exchange reactions. This allows for fine-tuning the reactivity of the intermediate. safrole.com
Darzen Condensation This reaction involves the formation of an α,β-epoxy ketone (a glycidic ester) when the α-bromo ketone reacts with a carbonyl compound in the presence of a base. safrole.com
Ketone Hydrogenation The ketone functional group can be reduced to a secondary alcohol, introducing a new chiral center and functional group for further modification. safrole.com

These and other transformations enable chemists to use this compound as a versatile starting point for a wide range of more complex molecules. safrole.com

Intermediate in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound is also used as an intermediate in the production of other fine and specialty chemicals. indiamart.comindiamart.com Its versatile reactivity is applicable in the synthesis of agrochemicals, such as certain pesticides and herbicides. 4-methylpropiophenone.com Furthermore, in the realm of materials science, intermediates like this can be employed in the creation of specialized polymers and other materials where specific chemical properties are required. 4-methylpropiophenone.com

Significance in Forensic Chemistry and Illicit Synthesis Research

The relevance of this compound in forensic chemistry is intrinsically linked to its role as a precursor in the clandestine synthesis of controlled substances. Its detection in seized materials or at suspected laboratory sites provides crucial intelligence for law enforcement and forensic chemists.

Precursor in the Clandestine Synthesis of Synthetic Cathinones

Synthetic cathinones are a class of new psychoactive substances (NPS) that mimic the effects of stimulants like amphetamine and cocaine. The synthesis of many of these compounds is relatively straightforward, often involving a two-step process where an α-bromoketone, such as this compound, is reacted with an appropriate amine.

This compound is a known precursor in the synthesis of mephedrone (B570743) (4-methylmethcathinone) and its analogues. The synthesis typically involves the reaction of 4-methylpropiophenone with bromine to produce 2-bromo-4'-methylpropiophenone, a compound closely related to this compound. This intermediate is then reacted with methylamine (B109427) to yield mephedrone. scribd.comguidechem.com This synthesis route is popular in clandestine laboratories due to the relative availability of the precursor chemicals and the simplicity of the reaction. msb2024.org

The general synthetic pathway is as follows:

Bromination: The starting propiophenone (B1677668) is brominated at the alpha position.

Amination: The resulting α-bromoketone is then subjected to nucleophilic substitution with an amine to form the final cathinone (B1664624) product.

While this compound is primarily associated with the synthesis of mephedrone and its analogues, similar synthetic pathways are employed for the creation of other cathinone derivatives. For instance, 4-chloro-substituted cathinones are synthesized using a corresponding chlorinated precursor, 2-bromo-4'-chloropropiophenone. incb.orgmedchemexpress.com This compound undergoes a similar amination reaction to produce various 4-chloro-substituted cathinones, such as 4-chloromethcathinone (4-CMC). The synthesis of 2-bromo-4'-chloropropiophenone itself can be achieved by the bromination of 4'-chloropropiophenone (B124772). prepchem.com There is no direct evidence in the reviewed literature to suggest that this compound is a common precursor for 4-chloro-substituted cathinones.

Identification of Illicit Manufacturing Routes and Trends

The analysis of impurities and by-products found in seized drug samples can provide valuable information about the synthetic route used in their illicit manufacture. The presence of this compound or its degradation products in a sample of a synthetic cathinone strongly indicates the specific precursors and methods employed by clandestine chemists. This chemical fingerprinting is a cornerstone of forensic drug intelligence, allowing authorities to link different seizures to a common manufacturing source and to track trends in illicit drug production. For example, the identification of specific reagents and by-products associated with the synthesis of mephedrone from 4-methylpropiophenone can help to profile and monitor the production of this particular substance.

Monitoring and Interdiction of Precursor Diversion from Licit Channels

Due to its application in the illicit synthesis of controlled substances, this compound and similar precursor chemicals are subject to monitoring by national and international law enforcement and regulatory agencies. The International Narcotics Control Board (INCB) works with governments to monitor the trade of chemicals that can be diverted from legitimate commerce for illicit drug manufacture. incb.orgunvienna.org

Seizures of precursor chemicals provide critical data for understanding the dynamics of the illicit drug market. For instance, the INCB has reported on seizures of closely related compounds like 2-bromo-4'-methylpropiophenone, highlighting the international trafficking routes of these substances. incb.org Such information is shared through platforms like the Precursors Incident Communication System (PICS), enabling a coordinated global response to prevent the diversion of these chemicals. incb.org These efforts aim to disrupt the supply chain of illicit drug production by targeting the essential chemical building blocks.

Advanced Analytical Techniques for Characterization and Detection in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the atomic and molecular structure of 2-Bromo-4'-ethylpropiophenone. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the ethylphenyl group would typically appear as multiplets in the downfield region. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl substituent on a benzene (B151609) ring. The proton on the alpha-carbon, adjacent to both the bromine atom and the carbonyl group, would likely present as a quartet. The methyl protons of the propiophenone (B1677668) backbone would show as a doublet.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Separate signals would be observed for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the carbons of the ethyl group, and the carbons of the propiophenone chain. The carbon attached to the bromine atom would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH ~7.2-8.0 ~128-135
Aromatic C-Et - ~150
Aromatic C-CO - ~135
CO - ~195
CH(Br) ~5.3 (quartet) ~40
CH3 (propio) ~1.9 (doublet) ~20
CH2 (ethyl) ~2.7 (quartet) ~29

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. The molecular ion peak would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the bromine atom, the ethyl group, and cleavage adjacent to the carbonyl group.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Expected m/z
[M]+ 240/242
[M-Br]+ 161
[C8H9O]+ (loss of Br and CH3) 133

Note: The data in this table is predicted and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band in the region of 1680-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and propyl groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
C=O (Ketone) Stretch ~1685

Note: The data in this table represents typical ranges and may vary.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography (GC) is a suitable technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of the sample and help identify any volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. HPLC can be used to determine the purity of the compound with high accuracy and precision.

Table 4: List of Chemical Compounds

Compound Name
This compound
Acetonitrile

Application in Forensic Research for Illicit Material Profiling

Forensic laboratories are increasingly encountering this compound in seized materials, necessitating robust analytical methods for its unambiguous identification. Its presence in a sample can provide crucial intelligence on the synthetic route employed in the production of illicit drugs, thereby aiding in the profiling and tracking of clandestine laboratory activities. The analysis of such precursors is a cornerstone of chemical profiling, which aims to establish links between different drug seizures.

Development of Presumptive Test Methods

Presumptive tests offer a rapid, field-deployable method for the preliminary identification of suspicious substances. While no colorimetric test has been developed specifically for this compound, research into presumptive tests for the broader class of synthetic cathinones and their precursors is ongoing. These tests are designed to produce a distinct color change in the presence of a target compound or functional group.

Current research focuses on the adaptation of existing color tests or the development of new reagents that can react with the propiophenone backbone or the alpha-brominated carbonyl group characteristic of this and related precursors. The validation of such tests is a meticulous process, requiring extensive testing against a wide range of substances to determine their specificity, sensitivity, and potential for false positives or negatives.

Table 1: Overview of Presumptive Color Tests for Synthetic Cathinones and Precursors

Test Reagent Principle Target Functional Group Observed Color Change (General) Applicability to this compound
Marquis Reagent Acid-catalyzed condensation Aromatic rings, amines Varies (e.g., orange to brown) Under investigation
Mandelin Reagent Oxidation in sulfuric acid Various functional groups Varies (e.g., yellow to green) Under investigation
Froehde's Reagent Reaction with molybdic acid Aromatic compounds Varies (e.g., yellow to blue) Under investigation
Simon's Reagent Formation of a colored complex Secondary amines Blue Not directly applicable (precursor lacks amine)

It is imperative to note that presumptive tests are not confirmatory. A positive result from a field test must always be confirmed by laboratory-based analytical techniques.

Comprehensive Protocols for Identification and Characterization

The definitive identification and characterization of this compound in a forensic laboratory setting rely on a combination of sophisticated analytical techniques. These methods provide detailed structural information, allowing for unambiguous identification and differentiation from related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which serves as a chemical fingerprint.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Specification
Gas Chromatograph
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Ion Source Temperature 230 °C

The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the bromine atom and other structural moieties.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and quantification of compounds that may not be suitable for GC analysis due to thermal instability or low volatility. When coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS), HPLC provides both retention time and spectral data for identification.

Table 3: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Specification
Column C18 reversed-phase, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C

Further structural elucidation and confirmation are often achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy . NMR provides detailed information about the carbon-hydrogen framework of the molecule, while FTIR identifies the functional groups present based on their infrared absorption.

The combination of these advanced analytical techniques provides a comprehensive and robust protocol for the unequivocal identification and characterization of this compound in forensic research, thereby enhancing the capabilities of law enforcement in profiling and combating the illicit drug trade.

Comparative Studies with Structurally Analogous Brominated Propiophenones and Acetophenones

Comparative Analysis of Synthetic Routes and Efficiencies

The synthesis of α-bromoketones, including 2-bromo-4'-ethylpropiophenone and its analogues, is most commonly achieved through the α-bromination of the corresponding ketone. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by an attack of the enol on a bromine source. zenodo.org While the fundamental approach is similar, the choice of reagents, catalysts, and reaction conditions can vary, leading to differences in efficiency and yield.

Common synthetic strategies involve the direct bromination of the parent ketone (e.g., 4'-ethylpropiophenone) using elemental bromine (Br₂). safrole.comprepchem.com The reaction is often performed in a suitable solvent like chloroform (B151607) or dichloromethane, sometimes with a catalytic amount of a Lewis acid such as aluminum chloride to facilitate the reaction. prepchem.comprepchem.com For instance, the synthesis of 2-bromo-4'-chloropropiophenone can be achieved by treating 4'-chloropropiophenone (B124772) with bromine in chloroform. prepchem.com Similarly, 2-bromopropiophenone (B137518) is synthesized quantitatively by reacting propiophenone (B1677668) with bromine in dichloromethane. prepchem.com

Alternative brominating agents are also employed to enhance selectivity and safety. Reagents like pyridine (B92270) hydrobromide perbromide (pyridinium tribromide) and N-bromosuccinimide (NBS) are used, often in solvents like acetic acid. researchgate.netnih.gov Studies on acetophenone (B1666503) derivatives have shown that pyridine hydrobromide perbromide can be highly efficient, with one study achieving an 85% yield for 4-chloro-α-bromo-acetophenone under optimized conditions. nih.gov In contrast, the same study found NBS to be less effective, generating only a small amount of product, while copper(II) bromide offered a moderate yield of around 60%. nih.gov The choice of solvent also plays a role; bromination in methanol (B129727) with an acid catalyst has been shown to selectively produce side-chain brominated products, provided the aromatic ring is not overly activated by electron-donating groups. zenodo.org

The efficiency of these synthetic routes is dependent on the substituents on the aromatic ring. Electron-donating groups, such as the ethyl group in 4'-ethylpropiophenone and the methyl group in 4'-methylpropiophenone (B145568), can increase the electron density of the ring, potentially leading to side reactions like aromatic bromination if conditions are not carefully controlled. Conversely, electron-withdrawing groups like the chloro group in 4'-chloropropiophenone deactivate the ring towards electrophilic attack, which can favor the desired α-bromination.

Target CompoundPrecursorBrominating Agent(s)Solvent/CatalystReported Conditions/Yield
2-Bromo-4'-methylpropiophenone4'-MethylpropiophenoneBromine (Br₂)Chloroform / AlCl₃Reaction left overnight at ambient temperature. prepchem.com
2-Bromo-4'-chloropropiophenone4'-ChloropropiophenoneBromine (Br₂)Chloroform / AlCl₃Reaction at 30-35°C. prepchem.com
2-BromopropiophenonePropiophenoneBromine (Br₂)DichloromethaneQuantitative yield. prepchem.com
4-Chloro-α-bromo-acetophenone4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid85% yield at 90°C for 3 hours. nih.gov
General AcetophenonesAcetophenone DerivativesH₂O₂-HBr (aq)DioxaneRapid bromination reported. nih.gov

Comparative Reactivity and Mechanistic Divergences of Analogues

The reactivity of α-bromoketones is largely dictated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The substituents on the aromatic ring significantly modulate this reactivity through inductive and resonance effects.

The rate-determining step for α-bromination under acidic conditions is typically the formation of the enol intermediate. researchgate.net Electron-donating groups, such as the alkyl groups in this compound and 2-bromo-4'-methylpropiophenone, increase the electron density in the benzene (B151609) ring. libretexts.org This enhanced electron density can be relayed to the carbonyl group, potentially influencing the rate of enolization and subsequent reaction with the electrophilic bromine. In contrast, an electron-withdrawing substituent like the chloro group in 2-bromo-4'-chloropropiophenone deactivates the ring by inductively withdrawing electron density. libretexts.orglumenlearning.com This deactivation generally makes electrophilic aromatic substitution more difficult, thereby favoring the reaction at the α-carbon side chain.

The difference between propiophenone and acetophenone derivatives lies in the alkyl side chain (ethyl versus methyl attached to the carbonyl). The additional methyl group in the propiophenone series (an ethyl ketone) compared to the acetophenone series (a methyl ketone) can influence the stability of the enol intermediate and introduce steric effects that may affect the approach of reagents to the reaction centers.

Evaluation of Precursor Utility in Related Synthetic Pathways

α-Bromoarylketones are valuable intermediates in organic synthesis, serving as building blocks for a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.comchemicalbook.com Their utility stems from their ability to undergo nucleophilic substitution at the α-carbon and various reactions at the carbonyl group.

2-Bromo-4'-methylpropiophenone is a well-documented precursor in the synthesis of substituted cathinones. caymanchem.com It is specifically known as an intermediate for producing 4-methylmethcathinone (mephedrone or 4-MMC). safrole.comchemicalbook.comguidechem.com The synthesis involves an initial α-bromination of 4-methylpropiophenone, followed by a methamination step where the bromine atom is replaced by a methylamino group. guidechem.com The methyl group at the 4-position of the aromatic ring is a key structural feature of the final cathinone (B1664624) product. 2-Bromo-4'-methylpropiophenone is also utilized as a precursor in the development of analgesics and anticonvulsants. chemicalbook.com

Similar to its methyl analogue, 2-bromo-4'-chloropropiophenone serves as a precursor for the synthesis of various cathinone derivatives. caymanchem.commedchemexpress.com Specifically, it is used to synthesize 4-chloro-substituted cathinones such as 4-chlorocathinone (clephedrone or 4-CMC), 4-chloroethcathinone, and 4'-chloro-α-pyrrolidinopropiophenone. caymanchem.com The presence of the chlorine atom on the phenyl ring is a defining characteristic of the resulting psychoactive substances. The illicit synthesis and trafficking of this precursor have been noted in reports on drug manufacturing. incb.org

Brominated acetophenone derivatives, such as α-bromoacetophenone, are also crucial synthetic intermediates. nih.gov They are used in the production of a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) of the aryl propionate (B1217596) class. nih.gov The primary structural difference from the propiophenone analogues is the lack of a methyl group on the α-carbon of the side chain. This distinction means that reactions involving this position will lead to different product skeletons. While brominated propiophenones are often precursors to cathinones with a specific stereocenter, brominated acetophenones are used to build other classes of compounds, highlighting how a simple homologous difference directs the synthetic utility of the precursor.

Precursor CompoundKey Synthetic Application(s)Example Final Product(s)
This compoundPrecursor for 4-ethyl substituted cathinones4-Ethylmethcathinone (4-EMC)
2-Bromo-4'-methylpropiophenonePrecursor for 4-methyl substituted cathinones caymanchem.com4-Methylmethcathinone (Mephedrone) safrole.comguidechem.com
2-Bromo-4'-chloropropiophenonePrecursor for 4-chloro substituted cathinones caymanchem.com4-Chloromethcathinone (Clephedrone) incb.org
Brominated AcetophenonesIntermediates for NSAIDs, heterocycles nih.govAryl propionic acids, various pharmaceuticals nih.gov

Impact of Aromatic Substituents on Synthetic Scope

The nature of the substituent at the para-position of the aromatic ring has a profound impact on the reactivity and synthetic scope of α-bromoketones. This influence is a combination of electronic and steric effects.

Electronic Effects : Substituents alter the electron density of the entire molecule.

Electron-Donating Groups (EDGs) : The ethyl group in this compound and the methyl group in its methyl analogue are alkyl groups, which act as weak electron-donating groups through an inductive effect. libretexts.org This donation increases the nucleophilicity of the aromatic ring and can slightly influence the reactivity of the carbonyl group. libretexts.org This activation can be beneficial for some reactions but may require careful control to prevent unwanted side reactions on the aromatic ring itself. zenodo.org

Synthetic Scope : The identity of the substituent is often carried through the synthetic sequence, defining a key feature of the final product. As seen in the precursor utility section, the choice between a 4'-ethyl, 4'-methyl, or 4'-chloro substituent on the starting propiophenone directly determines the final structure of the target cathinone derivative. Therefore, the substituent not only modulates the reactivity of the intermediate but is also a critical design element for the final molecule's properties. The difference between the propiophenone and acetophenone core structure further expands the synthetic possibilities, allowing access to different classes of compounds. nih.gov

Future Research Directions and Emerging Methodologies for 2 Bromo 4 Ethylpropiophenone

Development of Green Chemistry Approaches in Synthesis

A significant thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. For a compound like 2-bromo-4'-ethylpropiophenone, this involves rethinking traditional synthesis routes to improve sustainability.

Traditional α-bromination of ketones often employs organic solvents, which contribute significantly to chemical waste. Emerging research demonstrates the feasibility of conducting these reactions under solvent-free conditions or in environmentally benign media like water.

One promising approach is the bromination of ketones "on water," using an aqueous H₂O₂–HBr system at room temperature without the need for an organic solvent or a catalyst. This method is characterized by the use of inexpensive reagents, a reduced environmental impact, and the absence of organic waste, making it a strong alternative to conventional methods. Another solvent-free strategy involves the use of MgX₂ and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) for the halogenation of aryl ketones.

Furthermore, the use of ionic liquids as alternative reaction media is being explored. These compounds can be modified to suit specific reactions and offer a potentially greener substitute for hazardous volatile organic compounds.

Table 1: Comparison of Conventional vs. Green Bromination Methods

FeatureConventional Method (e.g., Br₂ in CHCl₃)Green Method (e.g., H₂O₂-HBr "on water")
Solvent Volatile Organic Solvent (e.g., Chloroform (B151607), Acetic Acid)Water or Solvent-Free
Catalyst Often requires an acid or base promoterCan be catalyst-free
Reagents Elemental Bromine (Br₂)Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr)
Byproducts HBr, organic wasteWater
Environmental Impact HighLow

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. Reactions with high atom economy maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Traditional substitution and elimination reactions often exhibit poor atom economy. For instance, the synthesis of an α-bromoketone from a ketone and elemental bromine (Br₂) generates hydrogen bromide (HBr) as a stoichiometric byproduct, reducing the atom economy.

Future strategies to improve the atom economy in the synthesis of this compound focus on:

Addition Reactions: Designing synthetic routes that prioritize addition reactions, which inherently have 100% atom economy.

Catalytic Approaches: Employing catalysts that allow for the use of brominating agents where all atoms are incorporated into the product or where the catalyst can be recycled. For example, using HBr with an oxidant like H₂O₂ generates only water as a byproduct.

Exploration of Novel Catalytic Systems for Bromination and Derivatization

The development of novel catalysts is crucial for achieving higher selectivity, efficiency, and milder reaction conditions in the synthesis and subsequent reactions of this compound. Research is moving beyond traditional acid promoters towards more sophisticated catalytic systems.

Recent advances include:

Metal-Mediated Catalysis: Lewis acids like ZnBr₂ have shown promise in mediating the α-bromination of aromatic ketones in aqueous conditions. Other systems, such as MoO₂Cl₂ with N-bromosuccinimide (NBS), enable efficient one-pot transformations under mild conditions.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area. Chiral organocatalysts, such as C₂-symmetric diphenylpyrrolidine and imidazolidine (B613845) derivatives, have been successfully used for the enantioselective α-bromination of ketones, offering a pathway to chiral α-bromoketones with high enantiomeric excess.

Polymer-Supported Reagents: To simplify product purification and catalyst recycling, reagents can be immobilized on a polymer support. For example, poly(vinylphenyltrimethylammonium tribromide), synthesized from Amberlite resin, has proven to be an effective brominating agent for aryl ketones.

Phosphine Oxide Catalysis: A triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones provides a selective method for synthesizing unsymmetrical α-haloketones.

The derivatization of the resulting this compound is also a key area of research, as it serves as a versatile building block for more complex molecules, particularly N, S, and O-heterocycles. Novel catalytic systems are being explored to control the regioselectivity and stereoselectivity of these subsequent transformations.

Advanced Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and guide the design of new experiments, saving time and resources.

Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of bromination and subsequent nucleophilic substitution reactions involving α-bromoketones.

By modeling the potential energy surface (PES) of a reaction, chemists can:

Identify Intermediates and Transition States: For acid-catalyzed bromination, computational studies can model the formation of the enol intermediate, which is the rate-limiting step.

Calculate Activation Energies: The energy barrier (activation energy) for a reaction determines its rate. Computational modeling can calculate these barriers for competing reaction pathways, helping to predict the major product. For example, modeling can explain why one α-position is preferentially halogenated over another in an unsymmetrical ketone.

Analyze Solvent Effects: Implicit and explicit solvation models can be used to understand how the solvent influences the reaction mechanism and energetics, which is crucial for optimizing reaction conditions.

Computational methods are also used to understand how the electronic and steric properties of a molecule like this compound influence its reactivity. The reactivity of α-haloketones is largely due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic.

Advanced computational analyses can provide deeper insights:

Conformational Analysis: α-Haloketones can exist in different rotational isomers (e.g., cisoid and transoid forms). Computational studies can determine the relative stabilities of these conformers and how their populations might affect reaction outcomes.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize chemical bonding and intermolecular interactions.

Expanding Synthetic Utility in New Materials Science or Chemical Biology Fields

The versatile chemical scaffold of this compound, characterized by its reactive α-bromo ketone and functionalizable aromatic ring, presents significant opportunities for the development of novel materials and biologically active molecules. Future research is poised to expand its utility beyond current applications, venturing into cutting-edge areas of materials science and chemical biology. The strategic incorporation of this building block can lead to the creation of functional polymers with tailored properties and the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Advancements in Materials Science: From Functional Polymers to Photoinitiators

In the realm of materials science, this compound holds promise as a key intermediate for the synthesis of specialized polymers and photoactive materials. Its distinct chemical features allow for its integration into polymer backbones or its use as a precursor for functional additives.

Functional Polymer Synthesis: The presence of the bromine atom offers a reactive handle for various polymerization techniques and post-polymerization modifications. This enables the introduction of the 4'-ethylpropiophenone moiety into polymer chains, potentially imparting unique thermal, mechanical, or photophysical properties. For instance, brominated compounds are known to enhance flame retardancy in polymers. Research in this area could explore the incorporation of this compound into common polymer matrices to improve their fire-resistant characteristics.

Furthermore, the bromine atom can be readily displaced by nucleophiles, opening avenues for the synthesis of functional polymers. This could involve grafting specific side chains onto a polymer backbone containing the propiophenone (B1677668) unit, leading to materials with applications in areas such as sensors, coatings, and specialty plastics.

Development of Novel Photoinitiators: Propiophenone derivatives are structurally related to benzophenone, a well-known photoinitiator used in UV-curing applications for inks, coatings, and adhesives. Photoinitiators are molecules that generate reactive species upon exposure to light, initiating polymerization reactions. The propiophenone core in this compound suggests its potential as a scaffold for new photoinitiators.

Future investigations could focus on modifying the this compound structure to optimize its photochemical properties, such as its absorption wavelength and initiation efficiency. The presence of the bromine atom could be exploited to introduce other functional groups that enhance the performance of the resulting photoinitiator. The development of novel, highly efficient photoinitiators is crucial for advancing technologies like 3D printing and photolithography.

Innovations in Chemical Biology: A Gateway to Bioactive Heterocycles

In the field of chemical biology, this compound serves as a valuable starting material for the synthesis of diverse heterocyclic compounds, many of which are known to possess significant biological activity. The reactivity of the α-bromo ketone functionality is central to its utility in constructing complex molecular architectures.

Synthesis of Bioactive Heterocyclic Scaffolds: The α-bromo ketone moiety is a classic precursor for the synthesis of a wide array of heterocycles, including thiazoles, imidazoles, and oxadiazoles. These ring systems are prevalent in many pharmaceuticals, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer. For example, the Hantzsch thiazole (B1198619) synthesis, a well-established reaction, utilizes α-halo ketones to construct the thiazole ring.

A notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. Research has demonstrated the synthesis of 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles, which have been evaluated for their anti-inflammatory, analgesic, and antibacterial properties. This highlights the potential of this compound as a key building block in the discovery of new therapeutic agents.

Future research directions could involve the use of this compound in combinatorial synthesis strategies to generate libraries of novel heterocyclic compounds for high-throughput screening against various biological targets. The ethyl group on the phenyl ring can also be a site for further modification to explore structure-activity relationships and optimize biological efficacy.

Emerging Synthetic Methodologies: The application of modern catalytic methods can further enhance the synthetic utility of this compound. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can lead to more efficient and sustainable synthetic routes for its derivatives.

Catalytic methods for the functionalization of the α-position of the ketone or for cross-coupling reactions at the aromatic ring could provide access to a wider range of derivatives with novel properties. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce new substituents on the phenyl ring, while advances in enantioselective catalysis could allow for the synthesis of chiral derivatives with specific biological activities.

Interactive Data Table: Potential Applications

FieldPotential ApplicationKey Structural Feature UtilizedEmerging Research Focus
Materials ScienceFunctional Polymers (e.g., Flame Retardant)Bromine AtomGrafting of functional side chains
Materials ScienceNovel PhotoinitiatorsPropiophenone CoreModification for enhanced photochemical properties
Chemical BiologySynthesis of Bioactive Heterocycles (e.g., Thiazoles, Oxadiazoles)α-Bromo KetoneCombinatorial synthesis and high-throughput screening
Chemical BiologyPrecursor for Medicinal ChemistryEntire ScaffoldApplication of green and catalytic synthetic methodologies

Q & A

Q. What are the standard synthetic routes for 2-bromo-4'-ethylpropiophenone, and how are reaction conditions optimized?

The primary synthesis involves bromination of 4'-ethylpropiophenone using bromine (Br₂) or hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidizing agent. Key steps include slow addition of H₂O₂ to avoid exothermic splashing and maintaining a reaction temperature of 25–30°C. Post-reaction neutralization with sodium bicarbonate ensures safe isolation of the product . Optimization focuses on controlling stoichiometry (1:1 molar ratio of precursor to brominating agent) and using Teflon-coated stirrers to prevent corrosion by HBr .

Q. How is this compound characterized to confirm purity and structural integrity?

Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromine at position 2, ethyl at 4') .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect byproducts.
  • Melting Point Analysis : A reported melting point of ~70°C serves as a preliminary purity check .

Q. What are the primary applications of this compound in organic synthesis?

It acts as a key intermediate in synthesizing pharmaceuticals (e.g., analgesics, antidepressants) and fine chemicals. Its bromine moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex aryl structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination efficiency between Br₂ and HBr/H₂O₂ systems?

Br₂ offers direct bromination but requires handling hazardous gaseous bromine. HBr/H₂O₂ is safer but may produce side-products like dibrominated compounds. Methodological adjustments include:

  • Reaction Monitoring : Using TLC or in-situ IR to track intermediate formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve HBr reactivity . Contradictions in yield data (e.g., 75–90% for Br₂ vs. 60–85% for HBr) are addressed by optimizing reaction time (12–24 hrs) and post-reaction neutralization .

Q. What advanced spectroscopic methods are used to analyze electronic effects of the bromine substituent?

  • X-ray Crystallography : Resolves steric and electronic interactions in crystal lattices, validated using software like SHELXT .
  • UV-Vis Spectroscopy : Identifies π→π* transitions influenced by bromine’s electron-withdrawing effect .
  • DFT Calculations : Models charge distribution using density-functional theory (e.g., Colle-Salvetti correlation-energy formula) .

Q. How can researchers mitigate toxicity risks during handling and storage?

  • Ventilation : Use fume hoods to avoid inhalation of irritants (HBr, brominated byproducts) .
  • Storage Conditions : Store in airtight containers at 2–8°C to prevent degradation.
  • Waste Management : Neutralize acidic residues before disposal to comply with REACH regulations .

Q. What strategies are employed to study bioactivity (e.g., antioxidant properties) of this compound derivatives?

  • In Vivo Models : Use Caenorhabditis elegans to assess lifespan extension under oxidative stress (e.g., paraquat exposure).
  • Mechanistic Studies : Evaluate insulin/IGF-1 signaling pathways via mutant strains .

Methodological Notes

  • Synthesis Contradictions : Discrepancies in bromination yields highlight the need for reproducibility protocols, including strict temperature control and reagent purity validation .
  • Regulatory Compliance : Adhere to CLP/GHS labeling for hazardous substances and document SDS parameters (e.g., LD50, EC50) for institutional review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.